

An In-depth Technical Guide to Methyl Diazoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl diazoacetate*

Cat. No.: B3029509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diazoacetate (CAS No. 6832-16-2) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to methyl carbene.[1] This functionality allows for its application in a wide array of chemical transformations, including cyclopropanations, X-H bond insertions, and 1,3-dipolar cycloadditions.[1][2] Its utility is particularly noted in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.[1] However, its application requires careful handling due to its toxic and potentially explosive nature.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of **methyl diazoacetate**, complete with detailed experimental protocols and mechanistic diagrams to facilitate its effective and safe use in a research setting.

Chemical and Physical Properties

Methyl diazoacetate is a yellow liquid at room temperature and is known for its sensitivity to light and heat.[1] A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
CAS Number	6832-16-2	[4]
Molecular Formula	C ₃ H ₄ N ₂ O ₂	[4]
Molecular Weight	100.08 g/mol	[4]
Boiling Point	39-43 °C at 10 mmHg	[2]
Solubility	Soluble in diethyl ether, dichloromethane, chloroform, benzene	[2]
Appearance	Yellow liquid	[1]

Spectroscopic Data

The structural identity of **methyl diazoacetate** can be confirmed by various spectroscopic methods. The expected spectral characteristics are summarized below.

Spectroscopy	Expected Peaks/Signals
¹ H NMR	A singlet corresponding to the methoxy (O-CH ₃) protons and a singlet for the diazo (CH-N ₂) proton.
¹³ C NMR	Resonances for the methoxy carbon, the diazo carbon, and the carbonyl carbon.
IR Spectroscopy	A strong absorption band characteristic of the diazo group (N≡N stretching), typically around 2100 cm ⁻¹ , and a strong band for the carbonyl group (C=O stretching) of the ester.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed. A common fragmentation pattern involves the loss of a nitrogen molecule (N ₂), resulting in a prominent [M-28] ⁺ peak. ^[5] Other fragments may include the loss of the methoxy group ([M-31] ⁺) or the entire carbomethoxy group ([M-59] ⁺).

Safety and Handling

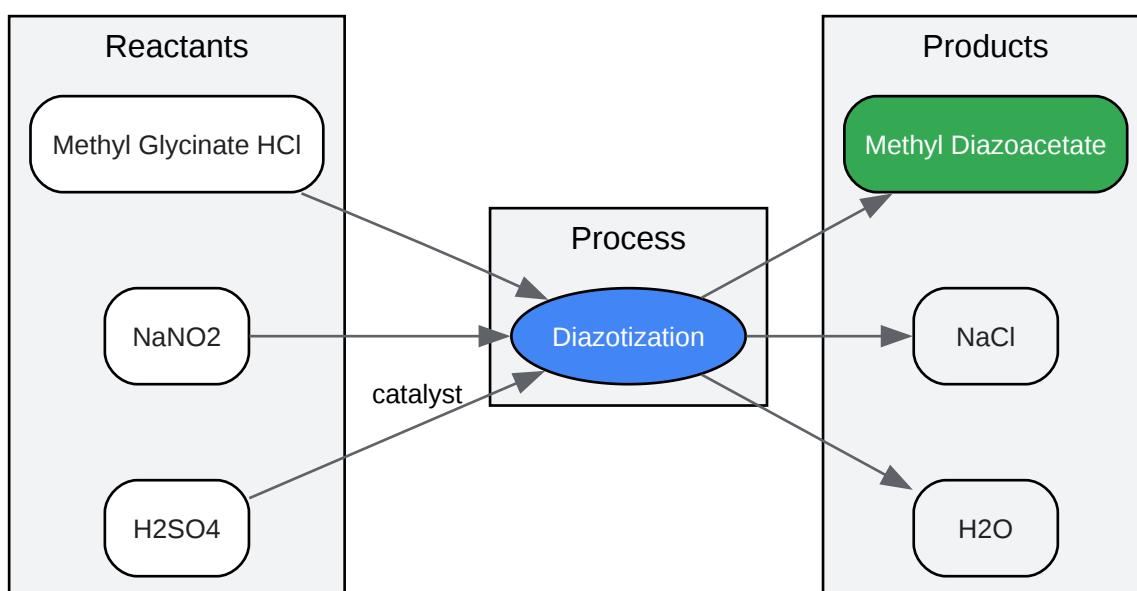
Methyl diazoacetate is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.^[2]

- **Toxicity:** It is toxic if inhaled, ingested, or absorbed through the skin.^[1]
- **Explosivity:** As a diazo compound, it is thermally unstable and can decompose violently or detonate upon rapid heating (temperatures should not exceed 50 °C), shock, or exposure to strong acids.^{[1][2][3]}
- **Storage:** It should be stored in a cool, dark place, and used as soon as possible after preparation.^[3]

Synthesis of Methyl Diazoacetate

Methyl diazoacetate is commonly synthesized by the diazotization of methyl glycinate hydrochloride.[\[2\]](#)

Experimental Protocol: Synthesis of Methyl Diazoacetate


Materials:

- Methyl glycinate hydrochloride
- Sodium nitrite (NaNO_2)
- 5% aqueous solution of sulfuric acid (H_2SO_4)
- Methylene chloride (CH_2Cl_2)
- 5% aqueous sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Procedure:[\[2\]](#)[\[3\]](#)[\[6\]](#)

- In a four-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of methyl glycinate hydrochloride in water is mixed with methylene chloride.
- The flask is cooled to -5 °C in an ice-salt bath.
- An ice-cold aqueous solution of sodium nitrite is added to the stirred mixture.
- The temperature is further lowered, and a 5% aqueous solution of sulfuric acid is added dropwise from the dropping funnel, maintaining the temperature below 0 °C.
- After the addition is complete, the reaction mixture is stirred for a short period.

- The mixture is then transferred to a pre-chilled separatory funnel. The organic (methylene chloride) layer, which is yellow-green, is separated.
- The aqueous layer is extracted with an additional portion of methylene chloride.
- The combined organic layers are washed with cold 5% sodium bicarbonate solution until the washings are no longer acidic, followed by a wash with brine.
- The organic layer is dried over anhydrous sodium sulfate.
- The drying agent is removed by filtration.
- The solvent is removed under reduced pressure, ensuring the temperature of the water bath does not exceed 35 °C.^[3] The resulting yellow oil is **methyl diazoacetate**. Due to its instability, it is often used immediately in subsequent reactions without further purification.

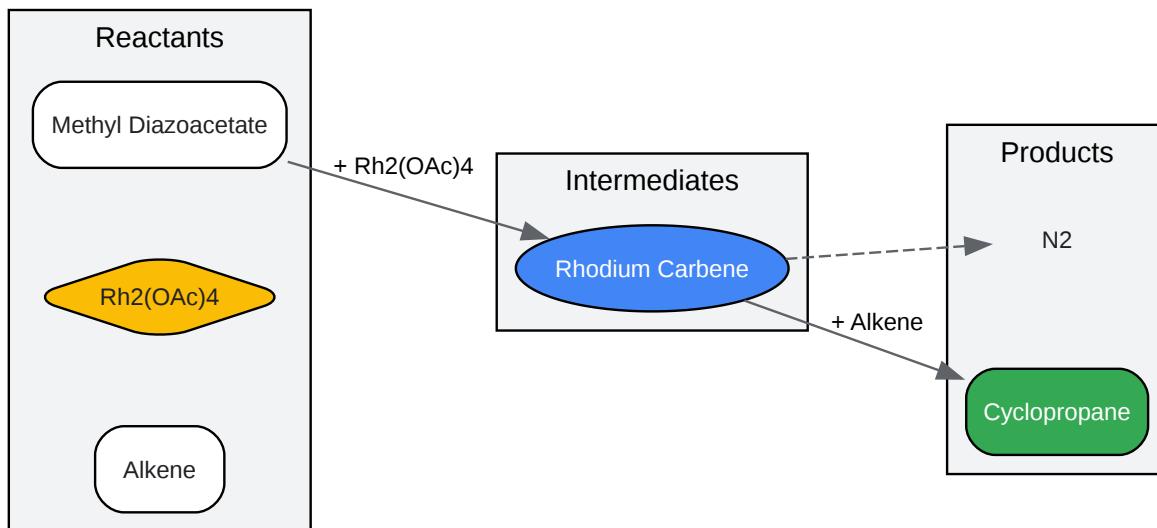
[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl Diazoacetate** via Diazotization.

Key Reactions and Mechanisms

Methyl diazoacetate is a precursor to a metal carbene intermediate, which is central to its reactivity.

Metal-Catalyzed Cyclopropanation


One of the most important applications of **methyl diazoacetate** is the cyclopropanation of alkenes, typically catalyzed by rhodium(II) or copper(I) complexes.[1][2]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene Materials:

- Styrene
- **Methyl diazoacetate**
- Dirhodium tetraacetate ($\text{Rh}_2(\text{OAc})_4$)
- Dichloromethane (CH_2Cl_2)

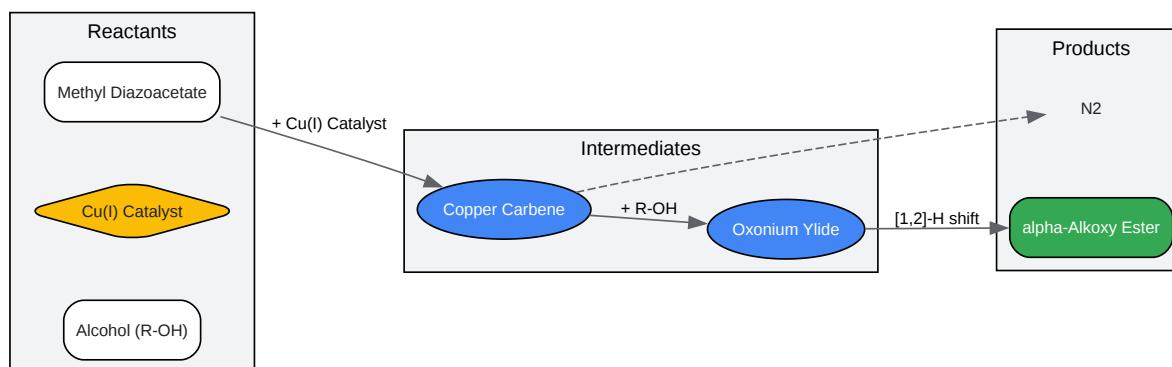
Procedure:[7]

- To a solution of styrene and a catalytic amount of dirhodium tetraacetate in dichloromethane at room temperature, a solution of **methyl diazoacetate** in dichloromethane is added dropwise over a period of time.
- The reaction mixture is stirred at room temperature until the disappearance of the diazo compound is observed (e.g., by TLC).
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the corresponding methyl 2-phenylcyclopropane-1-carboxylate.

[Click to download full resolution via product page](#)

Caption: Rhodium-Catalyzed Cyclopropanation Mechanism.

X-H Insertion Reactions


Methyl diazoacetate can undergo insertion reactions into various X-H bonds (where X = O, N, S), which are also commonly catalyzed by rhodium or copper complexes.[1][2] The insertion into an O-H bond of an alcohol, for instance, yields an α -alkoxy ester.

Experimental Protocol: Copper-Catalyzed O-H Insertion into Ethanol Materials:

- Ethanol
- **Methyl diazoacetate**
- Copper(II) trifluoromethanesulfonate ($\text{Cu}(\text{OTf})_2$)
- Chiral ligand (e.g., a bisazaferrocene derivative for asymmetric synthesis)
- Dichloromethane (CH_2Cl_2)

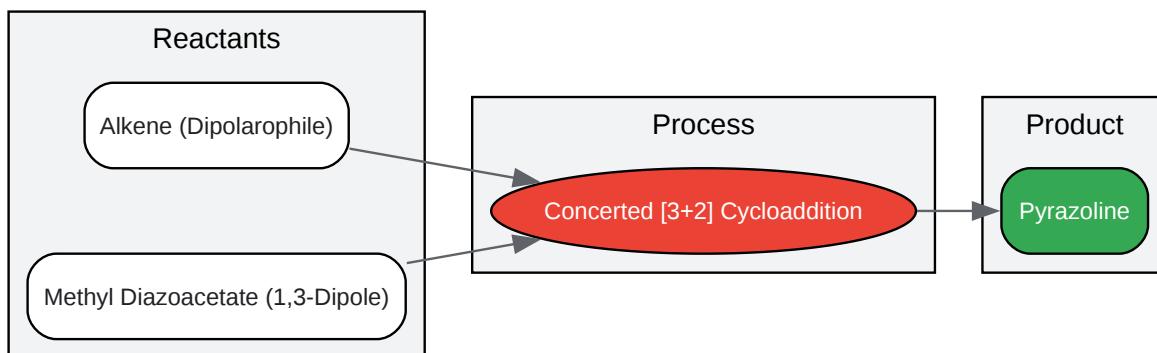
Procedure:[8]

- In a reaction vessel, the copper catalyst and the chiral ligand are dissolved in dichloromethane.
- Ethanol is added to the catalyst solution.
- A solution of **methyl diazoacetate** in dichloromethane is added slowly to the reaction mixture at a controlled temperature (e.g., room temperature or below).
- The reaction is monitored for completion.
- Upon completion, the reaction mixture is concentrated, and the product, methyl 2-ethoxyacetate, is isolated and purified by column chromatography.

[Click to download full resolution via product page](#)

Caption: Copper-Catalyzed O-H Insertion Mechanism.

1,3-Dipolar Cycloaddition


In the absence of a metal catalyst, **methyl diazoacetate** can act as a 1,3-dipole and react with various dipolarophiles, such as electron-deficient alkenes, in a [3+2] cycloaddition to form pyrazoline derivatives.[2][9]

Experimental Protocol: 1,3-Dipolar Cycloaddition with Methyl Acrylate Materials:

- **Methyl diazoacetate**
- Methyl acrylate

Procedure:[9]

- **Methyl diazoacetate** is mixed with an excess of methyl acrylate.
- The reaction mixture is stirred at room temperature or gently heated.
- The progress of the reaction is monitored by ^1H NMR spectroscopy.
- Upon completion, the excess methyl acrylate is removed under reduced pressure.
- The resulting pyrazoline product can be purified by distillation or chromatography.

[Click to download full resolution via product page](#)Caption: 1,3-Dipolar Cycloaddition of **Methyl Diazoacetate**.

Conclusion

Methyl diazoacetate is a powerful reagent for the synthesis of a variety of organic compounds. Its ability to generate a carbene intermediate under mild conditions makes it an invaluable tool for constructing cyclopropanes and for forming new carbon-heteroatom bonds through insertion reactions. Furthermore, its reactivity as a 1,3-dipole provides access to heterocyclic structures.

While its hazardous nature necessitates careful handling, a thorough understanding of its properties and reaction protocols allows for its safe and effective application in synthetic organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rameshrasappan.com [rameshrasappan.com]
- 2. rameshrasappan.com [rameshrasappan.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Diazo-1-methoxyethen-1-olate | C₃H₄N₂O₂ | CID 53436957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of methyl ethanoate C₃H₆O₂ CH₃COOCH₃ fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]
- 7. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Diazoacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029509#methyl-diazoacetate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com